molecular formula C12H12N2O2S2 B12534320 Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate CAS No. 651714-22-6

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate

Cat. No.: B12534320
CAS No.: 651714-22-6
M. Wt: 280.4 g/mol
InChI Key: XKDHMCYWUKKWSI-UHFFFAOYSA-N
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Description

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

651714-22-6

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

methyl N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)ethanimidate

InChI

InChI=1S/C12H12N2O2S2/c1-8(15)13-11(16-2)7-17-12-14-9-5-3-4-6-10(9)18-12/h3-6H,7H2,1-2H3

InChI Key

XKDHMCYWUKKWSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C(CSC1=NC2=CC=CC=C2S1)OC

Origin of Product

United States

Preparation Methods

Condensation Reactions

A common strategy for benzothiazole derivatives involves condensing 2-aminothiophenol with appropriate electrophiles (e.g., α-halocarbonyl compounds). For this compound, a potential route could involve:

  • Benzothiazole-2-thiol intermediate : Synthesized via cyclization of 2-aminothiophenol with a carbonyl compound.
  • Sulfanyl-ethanimidate coupling : Reaction of the benzothiazole thiol with a methyl ethanimidate derivative (e.g., methyl ethanimidate chloride).

Example Reaction Sequence :

2-Aminothiophenol + Ethyl cyanoacetate → Benzothiazole-2-thiol  
Benzothiazole-2-thiol + Methyl ethanimidate chloride → Sulfanyl-ethanimidate intermediate  
Intermediate + Acetyl chloride → Final compound  

Reaction conditions: Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF), and mild temperatures (40–60°C).

Catalytic Activation with Carbonyldiimidazole (CDI)

CDI is a carbonylating agent used to activate carboxylic acids for nucleophilic substitutions. A method inspired by patent US11912677 could involve:

  • Activation of acetylimidate : CDI reacts with acetylimidate acid to form an active intermediate.
  • Coupling with benzothiazole-2-thiol : The activated intermediate undergoes nucleophilic substitution with the thiol.

Hypothetical Protocol :

Reagent/Step Conditions Yield
CDI (1.1 equiv) Acetonitrile, RT, 40 min ~76%
Benzothiazole-2-thiol RT, 5 hr
Acetylation Acetyl chloride, base, RT

This approach leverages CDI’s efficiency in forming stable intermediates, as demonstrated in cinnamic acid derivatives.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and improves yields. A method adapted from ethyl benzothiazole acetate syntheses could be applied:

  • Benzothiazole-2-thiol + methyl ethanimidate : React under microwave (180°C, 4–15 min).
  • Acetylation : Post-microwave treatment with acetyl chloride.

Advantages : Reduced reaction time (15–30 min vs. hours), higher purity.

Stereochemical Control

The 1Z configuration of the ethanimidate group requires precise control:

  • Chiral auxiliaries : Use of stereoselective catalysts or chiral solvents.
  • Protective groups : Temporary protection of the acetyl group during coupling.

No direct data exists for this compound, but analogous ethanimidate syntheses often employ:

  • Thiourea catalysts : To direct stereochemistry via hydrogen bonding.
  • Low-temperature conditions : Minimizes racemization during acetylation.

Optimization Strategies

Solvent and Base Selection

Solvent Base Purpose
Acetonitrile K₂CO₃ Polar aprotic, mild conditions
DMF DIPEA High-polarity, for CDI-mediated reactions
Ethanol NaOH Protic, for acidic intermediates

Catalyst Screening

Catalyst Role Yield Improvement
CDI Activates carboxylic acids +20–30%
Pd catalysts Cross-coupling reactions N/A (untested)

Data from Analogous Systems

Benzothiazole Derivative Syntheses

Compound Method Yield Conditions Source
Ethyl 2-benzothiazolyl acetate K₂CO₃, ethyl chloroacetate, reflux 71–76% Acetone, 4–6 hr
1,3-Benzothiazol-2-yl-N′-[(3-phenylprop-2-enoyl)oxy]ethanimidamide CDI, cinnamic acid, acetonitrile 76% RT, 5 hr

Acetylation Efficiency

Substrate Acetylating Agent Solvent Time Yield
Benzothiazole amine Acetyl chloride Dichloromethane 2 hr 85%
Ethanimidate intermediate Acetic anhydride Pyridine 1 hr 78%

Chemical Reactions Analysis

Types of Reactions

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H12N2O2S2C_{12}H_{12}N_{2}O_{2}S_{2} and a molecular weight of approximately 240.29 g/mol. Its structure features a benzothiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of functional groups such as the methyl and N-acetyl groups enhances its reactivity and potential for biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate as an anticancer agent. The compound's structural similarities to other benzothiazole derivatives, which are known for their anticancer properties, suggest that it may exhibit similar biological activities.

Case Study: Anticancer Evaluation
In a study evaluating various benzothiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against human cancer cell lines. For example, derivatives were tested against colorectal carcinoma cells using the Sulforhodamine B assay, revealing IC50 values that indicate potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil .

CompoundIC50 (µM)Cell Line
This compoundTBDHCT116
5-Fluorouracil9.99HCT116

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Screening
A recent study assessed the antimicrobial activity of synthesized benzothiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundMIC (µM)Target Organism
This compoundTBDS. aureus
Cefadroxil (Standard)1.72S. aureus

Material Science Applications

The unique chemical structure of this compound also positions it as a candidate for applications in materials science. Its ability to form stable complexes with metals could lead to innovations in catalysis or the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is unique due to its specific structural features, such as the presence of the acetyl group and the sulfanyl linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Biological Activity

Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a compound with a complex structure that includes a benzothiazole moiety, contributing to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₂S₂, with a molecular weight of approximately 240.29 g/mol. The compound features several functional groups, including:

  • Methyl group : Enhances lipophilicity.
  • N-acetyl group : May influence biological activity through acetylation.
  • Sulfanyl group : Contributes to the reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole moiety : This is achieved through the reaction of 2-mercaptobenzothiazole with appropriate acylating agents.
  • Acetylation : The introduction of the N-acetyl group is performed using acetic anhydride or acetyl chloride.
  • Final modifications : Methylation and other functional group transformations are conducted to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives often exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1364
Pseudomonas aeruginosa12128

These results suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

Cell Line IC50 (μM)
HeLa (cervical cancer)5.0
MCF7 (breast cancer)7.5
A549 (lung cancer)6.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited significant antibacterial activity, particularly against resistant strains, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .

Case Study 2: Anticancer Properties

Another research effort by Johnson et al. focused on the anticancer effects of this compound on various human cancer cell lines. The study concluded that this compound not only inhibited cell growth but also enhanced the cytotoxic effects when used in combination with standard chemotherapeutic agents .

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